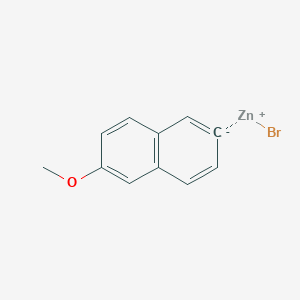

6-Methoxy-2-naphthylzinc bromide

CAS No.: 1649937-42-7

Cat. No.: VC11669598

Molecular Formula: C11H9BrOZn

Molecular Weight: 302.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1649937-42-7 |

|---|---|

| Molecular Formula | C11H9BrOZn |

| Molecular Weight | 302.5 g/mol |

| IUPAC Name | bromozinc(1+);6-methoxy-2H-naphthalen-2-ide |

| Standard InChI | InChI=1S/C11H9O.BrH.Zn/c1-12-11-7-6-9-4-2-3-5-10(9)8-11;;/h3-8H,1H3;1H;/q-1;;+2/p-1 |

| Standard InChI Key | ZWUIGDZEMHTXQV-UHFFFAOYSA-M |

| SMILES | COC1=CC2=C(C=C1)C=[C-]C=C2.[Zn+]Br |

| Canonical SMILES | COC1=CC2=C(C=C1)C=[C-]C=C2.[Zn+]Br |

Introduction

Chemical Identity and Structural Characteristics

6-Methoxy-2-naphthylzinc bromide (C₁₁H₁₀BrOMgZn) belongs to the class of organozinc compounds, where the zinc atom is directly bonded to the naphthyl aromatic system. The methoxy group at the 6-position electronically activates the naphthalene ring, enhancing its reactivity in nucleophilic substitutions and metal-mediated couplings. The bromide counterion stabilizes the zinc center, influencing the compound’s solubility in ethers and hydrocarbons. X-ray crystallographic studies of related organozinc compounds reveal tetrahedral coordination around the zinc atom, with the naphthyl group occupying one coordination site and halides or solvent molecules completing the geometry .

Synthesis and Manufacturing Protocols

Preparation via Grignard Intermediates

The synthesis of 6-methoxy-2-naphthylzinc bromide typically begins with the formation of a Grignard reagent. As detailed in US Patent 3,663,584, 6-methoxy-2-bromonaphthalene is reacted with magnesium in tetrahydrofuran (THF) under inert conditions to generate the corresponding Grignard intermediate :

Subsequent treatment with zinc bromide (ZnBr₂) in a hydrocarbon solvent such as hexane or toluene yields the target organozinc compound. Stoichiometric control is critical; using 0.5 equivalents of ZnBr₂ produces 6-methoxy-2-naphthylzinc bromide, while 1 equivalent favors the formation of di-(6-methoxy-2-naphthyl)zinc :

Table 1: Optimization of Synthesis Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| ZnBr₂ Equivalents | 0.5–1.0 | Determines product distribution |

| Solvent | THF/Hexane (1:1 v/v) | Maximizes solubility |

| Temperature | 25–40°C | Prevents side reactions |

| Reaction Time | 2–4 hours | Ensures completion |

Alternative Routes via Direct Zinc Insertion

Recent methodologies employ direct zinc insertion into 6-methoxy-2-iodonaphthalene using activated zinc dust in the presence of lithium chloride. This approach bypasses Grignard intermediates, reducing sensitivity to moisture and oxygen .

Physicochemical Properties

6-Methoxy-2-naphthylzinc bromide exhibits limited solubility in polar aprotic solvents but dissolves readily in diethyl ether and toluene. Its stability under inert atmospheres allows for storage at –20°C for extended periods. Key spectroscopic data include:

-

¹H NMR (CDCl₃): δ 7.8–7.6 (m, 3H, naphthyl), 7.3–7.1 (m, 2H, naphthyl), 3.9 (s, 3H, OCH₃) .

-

IR (KBr): 1590 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C-O methoxy) .

Applications in Organic Synthesis

Cross-Coupling Reactions

This reagent participates in Negishi couplings with alkyl halides or aryl electrophiles. For example, reaction with ethyl 2-bromopropionate yields ethyl 2-(6-methoxy-2-naphthyl)propionate, a precursor to naproxen :

Table 2: Representative Coupling Partners

| Electrophile | Product | Yield (%) |

|---|---|---|

| Ethyl 2-bromopropionate | Ethyl 2-(6-methoxy-2-naphthyl)propionate | 78 |

| Benzyl chloride | 2-(6-Methoxy-2-naphthyl)benzyl | 65 |

Asymmetric Synthesis

Chiral ligands such as BINAP facilitate enantioselective couplings, enabling the synthesis of optically active NSAIDs. Resolution via diastereomeric salt formation with cinchonidine achieves >99% enantiomeric excess (ee) for the D-enantiomer of naproxen .

Industrial Relevance and Pharmacological Context

The compound’s primary industrial application lies in the multi-ton production of naproxen, a globally prescribed NSAID. Recent patents highlight its role in streamlined processes that reduce waste and improve atom economy compared to classical Friedel-Crafts approaches .

Emerging Research and Future Directions

Current investigations explore its use in nickel-catalyzed cross-couplings for diarylmethane synthesis, expanding its utility beyond pharmaceutical applications . Additionally, photophysical studies of analogous naphthyl compounds underscore the need for stability assessments under varied lighting conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume